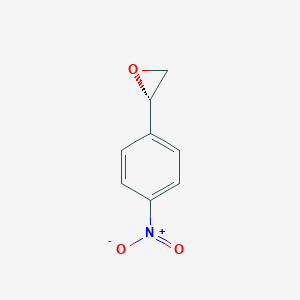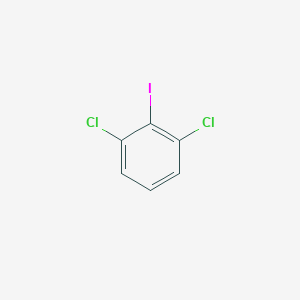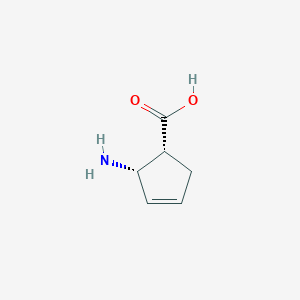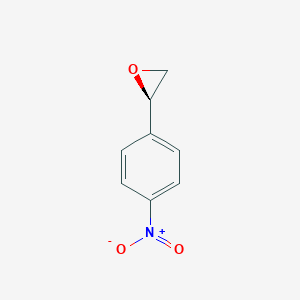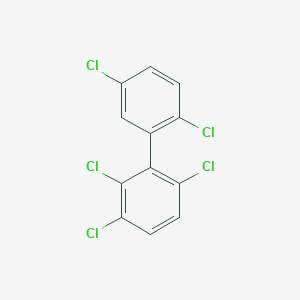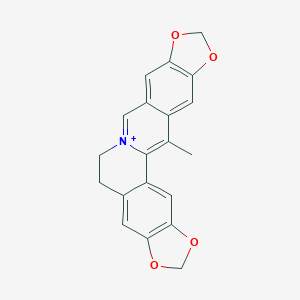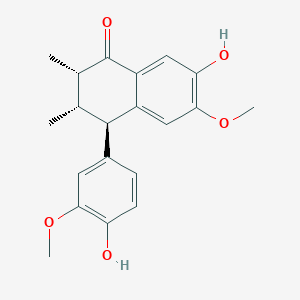![molecular formula C11H11NOS B150690 (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol CAS No. 125873-50-9](/img/structure/B150690.png)
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol, also known as MBT, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been extensively studied for its potential applications in various fields. In medicinal chemistry, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. In materials science, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been used as a building block for the synthesis of fluorescent dyes and sensors. In organic synthesis, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been utilized as a catalyst for various reactions, including the Michael addition and the aldol condensation.
Mecanismo De Acción
The mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has also been shown to modulate the activity of various proteins involved in cell signaling, including protein kinase C and mitogen-activated protein kinase (MAPK).
Efectos Bioquímicos Y Fisiológicos
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol has been shown to have various biochemical and physiological effects, depending on the context of its use. In vitro studies have demonstrated that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of inflammatory mediators. In vivo studies have shown that (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol can reduce inflammation and oxidative stress in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Another advantage is its versatility, as it can be used in a variety of applications, from medicinal chemistry to materials science. However, one limitation of using (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. One area of interest is the development of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol-based fluorescent dyes and sensors for use in biological imaging and sensing applications. Another area of interest is the investigation of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol as a potential treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol and to identify potential side effects and toxicity issues associated with its use.
Conclusion
In conclusion, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol is a synthetic compound that has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. Its relatively simple synthesis method, versatility, and potential therapeutic properties make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action, potential side effects, and toxicity issues.
Métodos De Síntesis
The synthesis of (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol involves a multistep process that starts with the reaction of 2-methylbenzo[d]thiazole with ethyl acetoacetate to form an intermediate product. This intermediate is then treated with a base to generate the final product, (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol. The overall yield of this synthesis method is around 50%, making it a relatively efficient approach for producing (E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol.
Propiedades
Número CAS |
125873-50-9 |
|---|---|
Nombre del producto |
(E)-3-(2-methylbenzo[d]thiazol-7-yl)prop-2-en-1-ol |
Fórmula molecular |
C11H11NOS |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
(E)-3-(2-methyl-1,3-benzothiazol-7-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H11NOS/c1-8-12-10-6-2-4-9(5-3-7-13)11(10)14-8/h2-6,13H,7H2,1H3/b5-3+ |
Clave InChI |
CVRVOKGZJZJGJW-HWKANZROSA-N |
SMILES isomérico |
CC1=NC2=CC=CC(=C2S1)/C=C/CO |
SMILES |
CC1=NC2=CC=CC(=C2S1)C=CCO |
SMILES canónico |
CC1=NC2=CC=CC(=C2S1)C=CCO |
Sinónimos |
2-Propen-1-ol,3-(2-methyl-7-benzothiazolyl)-,(E)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



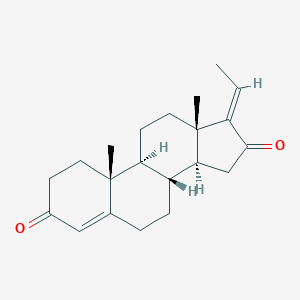

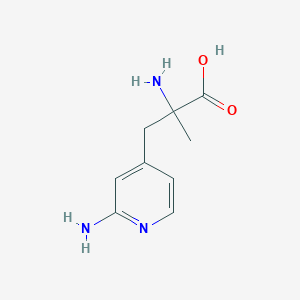
![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
